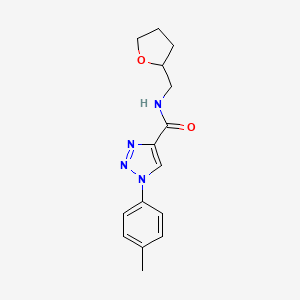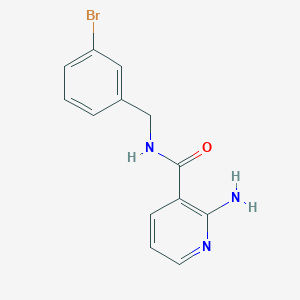
Pyridine-3-carboxamide, N-(4-hydroxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine-3-carboxamide, N-(4-hydroxyphenyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PCA and is widely used in the pharmaceutical industry for the synthesis of various drugs. PCA is also used in biochemical and physiological research as it exhibits a range of interesting properties that make it a valuable tool for scientific exploration.
作用機序
The mechanism of action of PCA is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. PCA has been shown to scavenge free radicals and reduce oxidative stress in cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which can lead to the development of chronic inflammation.
Biochemical and Physiological Effects:
PCA has been shown to exhibit a range of interesting biochemical and physiological effects. It has been shown to have a protective effect on the liver and kidneys, reducing oxidative stress and preventing damage to these organs. PCA has also been shown to have a positive effect on glucose metabolism, reducing insulin resistance and improving glucose uptake in cells.
実験室実験の利点と制限
PCA has several advantages as a tool for scientific research. It is readily available and relatively inexpensive, making it an attractive option for researchers on a budget. PCA is also stable under a wide range of conditions, making it easy to handle and store. However, there are some limitations to the use of PCA in lab experiments. It has low solubility in non-polar solvents, which can make it difficult to work with in certain applications. PCA can also be toxic at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several potential future directions for research on PCA. One area of interest is the development of new drugs based on the structure of PCA. Researchers are also interested in exploring the potential use of PCA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, there is interest in studying the effects of PCA on the immune system and its potential use as an immunomodulatory agent.
Conclusion:
In conclusion, Pyridine-3-carboxamide, N-(4-hydroxyphenyl)- is a valuable tool for scientific research due to its potential applications in various fields. It is widely used in the pharmaceutical industry and has been extensively studied for its potential use in the treatment of various diseases. PCA exhibits a range of interesting biochemical and physiological effects and has several advantages as a tool for scientific research. However, there are some limitations to its use in lab experiments, and further research is needed to fully understand its mechanism of action and potential applications.
合成法
The most common method for synthesizing PCA is through the reaction of 4-hydroxybenzaldehyde with nicotinamide. This reaction is carried out in the presence of a catalyst such as sodium hydroxide, which facilitates the formation of PCA. The resulting product is a white crystalline solid that is readily soluble in water and other polar solvents.
科学的研究の応用
PCA has been extensively studied for its potential applications in various fields of scientific research. In the pharmaceutical industry, PCA is used as an intermediate in the synthesis of various drugs such as antihypertensive agents, antitumor agents, and antiviral agents. PCA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(4-hydroxyphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-11-5-3-10(4-6-11)14-12(16)9-2-1-7-13-8-9/h1-8,15H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFQPHQEWBTFSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclooctyl-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B7549266.png)
![N-(4-ethoxyphenyl)-4-(2-pyridyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B7549267.png)





![3,5,5-trimethyl-N-[2-(2H-tetrazol-5-yl)phenyl]hexanamide](/img/structure/B7549297.png)



![(3Z)-3-[(4-bromophenyl)methylidene]-2-phenylchromen-4-one](/img/structure/B7549321.png)